Cas no 1241650-29-2 (N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide)
![N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide structure](https://ja.kuujia.com/scimg/cas/1241650-29-2x500.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide 化学的及び物理的性質
名前と識別子
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- 1241650-29-2
- EN300-26684486
- Z374820088
- N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide
- AKOS034256814
- N-(2-cyano-3-methylbutan-2-yl)-2-[ethyl-[(2-nitrophenyl)methyl]amino]acetamide
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- インチ: 1S/C17H24N4O3/c1-5-20(10-14-8-6-7-9-15(14)21(23)24)11-16(22)19-17(4,12-18)13(2)3/h6-9,13H,5,10-11H2,1-4H3,(H,19,22)
- InChIKey: VHGJVKRCADKUPG-UHFFFAOYSA-N
- ほほえんだ: O=C(CN(CC)CC1C=CC=CC=1[N+](=O)[O-])NC(C#N)(C)C(C)C
計算された属性
- せいみつぶんしりょう: 332.18484064g/mol
- どういたいしつりょう: 332.18484064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 494
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 102Ų
N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684486-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide |
1241650-29-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamideに関する追加情報
N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide: A Comprehensive Overview
The compound CAS No. 1241650-29-2, also known as N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has been the subject of recent studies, particularly in the field of drug design and development. Its unique structure, characterized by the presence of a cyano group, a dimethylpropyl chain, and a nitrophenyl moiety, makes it a promising candidate for exploring novel therapeutic agents.
Recent research has highlighted the importance of cyano groups in enhancing the bioavailability and stability of drugs. The dimethylpropyl chain in this compound contributes to its lipophilicity, which is crucial for crossing biological membranes. Additionally, the nitrophenyl group is known for its ability to modulate pharmacokinetic properties and improve targeting efficiency. These structural features make this compound an attractive target for further investigation in drug discovery programs.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution and amide formation. The synthesis pathway involves the careful manipulation of reactive intermediates to ensure high yields and purity. Researchers have optimized these steps to minimize side reactions and maximize the formation of the desired product.
The biological activity of this compound has been evaluated in several in vitro assays. Initial studies suggest that it exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways. Furthermore, preliminary pharmacokinetic studies indicate that this compound has favorable absorption profiles and moderate clearance rates, making it suitable for systemic administration.
One of the most exciting developments involving this compound is its potential application in oncology. Preclinical data demonstrate that it selectively targets cancer cells while sparing normal tissue, a critical attribute for anti-cancer therapies. This selectivity is attributed to the compound's ability to interact with specific receptors overexpressed in malignant cells.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-{ethyl[(2-nitrophenyl)methyl]amino}acetamide represents a cutting-edge molecule with immense potential in the field of medicinal chemistry. Its unique structure, combined with promising biological activity and favorable pharmacokinetic properties, positions it as a strong candidate for further preclinical and clinical development.
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